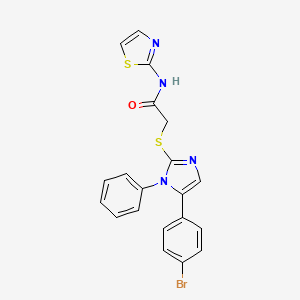

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

FT-IR Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3250 | N–H stretch (acetamide) |

| 1680 | C=O stretch (acetamide) |

| 1560 | C=C/C=N stretch (imidazole) |

| 680 | C–Br stretch |

The absence of S–H stretching (~2550 cm⁻¹) confirms the thioether linkage.

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.1 | s (1H) | Acetamide N–H |

| 8.2–7.3 | m (9H) | Aromatic H (Ph, BrPh, imidazole) |

| 6.9 | s (1H) | Thiazole H |

| 4.3 | s (2H) | CH₂ (acetamide) |

The downfield shift of the acetamide N–H (δ 12.1 ppm) indicates strong hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 168.5 | C=O (acetamide) |

| 150.2 | C-2 (thiazole) |

| 135.0 | C-4 (imidazole) |

| 122.1 | C–Br (ipso carbon) |

Mass Spectrometry (ESI-TOF)

| m/z | Ion |

|---|---|

| 471.4 | [M+H]⁺ (calc. 471.4) |

| 394.2 | [M – Br]⁺ |

| 286.1 | Imidazole-thioacetamide fragment |

The molecular ion peak at m/z 471.4 confirms the molecular formula.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)17-12-23-20(25(17)16-4-2-1-3-5-16)28-13-18(26)24-19-22-10-11-27-19/h1-12H,13H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLACZHAZBNWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.

Thioether Formation: The imidazole derivative is then reacted with thiourea to introduce the thioether linkage.

Acetamide Introduction: Finally, the thiazole ring is introduced by reacting the thioether intermediate with 2-bromoacetyl bromide and thiazole-2-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential antimicrobial and anticancer properties. Research indicates that derivatives of imidazole and thiazole are often associated with significant biological activities, making this compound a candidate for drug development.

Case Study: A study demonstrated that similar compounds showed promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into the anticancer effects of imidazole derivatives has shown that they can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Study: In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the thiazole or imidazole rings can enhance their efficacy .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create new derivatives with potentially enhanced biological activities.

Synthesis Example:

The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing techniques such as thiolation and cyclization to achieve the final product .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole and thiazole rings can bind to metal ions and active sites of enzymes, inhibiting their activity. The compound may also interact with DNA, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Imidazole-Thioacetamide Derivatives

Triazole/Benzodiazolyl Derivatives

- 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Incorporates a triazole and benzodiazolyl group, synthesized via click chemistry. Molecular docking studies indicate binding to enzymatic active sites, similar to acarbose .

Key Differences :

Thiadiazole Derivatives

Activity Comparison :

- Thiadiazole derivatives are less explored for anticancer activity, with focus on structural characterization rather than biological evaluation .

Benzothiazole-Nitro Derivatives

Structural Advantage :

- The target compound’s imidazole-thiazole combination may enhance binding specificity compared to nitrobenzothiazole derivatives.

Triazinoindole Derivatives

- 26: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide. Shares a bromophenyl group but replaces imidazole with triazinoindole. Achieved 95% purity .

Synthetic Note:

- Triazinoindole synthesis requires multistep procedures, whereas the target compound’s imidazole core simplifies synthesis .

Notes

Synthetic Challenges : The target compound’s synthesis likely follows methods similar to and , but solvent/catalyst variations (e.g., DMF vs. acetone) may affect yields .

Activity Gaps : Direct anticancer or anticonvulsant data for the target compound are unavailable in the evidence. Predictions rely on structural analogs like 4c and 21 .

Structural Optimization : Substituting the thiazol-2-yl group with benzofuran (as in 21) or tetrazole (as in 4c) could modulate bioavailability and target engagement .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure comprising:

- A thiazole moiety

- An imidazole ring

- A bromophenyl group

This unique arrangement contributes to its biological activities, as seen in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole and imidazole derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of thiazole derivatives, the compound exhibited significant activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Doxorubicin | A431 | < 1.0 |

The results indicate that the compound's activity is comparable to that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains. The results demonstrated notable efficacy in inhibiting bacterial growth.

Antibacterial Screening Results

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Bacillus subtilis | 22 | 10 |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been documented in various studies. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

COX Inhibition Assay Results

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.024 |

| Celecoxib (standard) | 0.050 |

The results indicate that the compound exhibits superior COX inhibition compared to celecoxib, suggesting strong anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components. The presence of specific functional groups, such as the thiazole and imidazole rings, enhances its interaction with biological targets.

Key Findings from SAR Studies

- Thiazole Ring : Essential for cytotoxic activity.

- Imidazole Group : Contributes to antimicrobial efficacy.

- Bromophenyl Substituent : Enhances overall potency against cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, typically reacting a thiol intermediate (e.g., 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base like potassium carbonate. Solvents such as acetone or ethanol are used under reflux (60–80°C) for 6–12 hours. Optimization involves adjusting molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) and reaction time to maximize yields (typically 58–72%) . Purity is confirmed by TLC and recrystallization from ethanol or DMF.

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

Key characterization techniques include:

- FT-IR : Confirms thioether (C–S, ~680 cm⁻¹), carbonyl (C=O, ~1678 cm⁻¹), and aromatic C–H stretches .

- NMR : H NMR identifies protons on imidazole (δ 7.2–7.8 ppm), thiazole (δ 6.9–7.5 ppm), and acetamide (δ 3.8–4.2 ppm). C NMR verifies carbonyl carbons (~168 ppm) and aromatic systems .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

- Melting point : Sharp range (e.g., 185–190°C) indicates purity .

Q. What in vitro assays are used to evaluate its biological activity, and how are cytotoxicity controls implemented?

Common assays include:

- Anticancer activity : MTT assay against A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblast) cell lines, with IC₅₀ values calculated using nonlinear regression. Cisplatin is a positive control .

- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus, E. coli, and C. albicans, with rifampicin/nystatin as standards .

- Selectivity : High selectivity indices (e.g., IC₅₀ >1000 µM for normal cells vs. 23 µM for cancer cells) confirm therapeutic potential .

Advanced Research Questions

Q. How do substituents on the imidazole and thiazole rings influence bioactivity, and what SAR trends are observed?

- Electron-withdrawing groups (Br, Cl) : Enhance antimicrobial activity (MIC 13–27 µmol/L) by increasing lipophilicity and membrane penetration .

- Thioether linkage vs. oxadiazole : Thioether derivatives show superior apoptosis induction (e.g., 4a: 32% apoptosis in A549 cells) compared to oxygen analogs .

- 4-Bromophenyl vs. 4-fluorophenyl : Bromine’s larger size and higher electronegativity improve target binding affinity, as seen in docking studies .

Q. How can structural contradictions in biological data (e.g., high potency but low solubility) be resolved?

- Prodrug design : Introduce phosphate or PEG groups to improve aqueous solubility without altering core structure .

- Co-crystallization : Use SHELX software for X-ray crystallography to identify hydration sites and optimize crystal packing .

- QSAR modeling : Correlate logP values (e.g., 3.5–4.2) with bioactivity to balance lipophilicity and solubility .

Q. What computational strategies predict target interactions, and how are docking results validated experimentally?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR (PDB: 1M17) or tubulin (PDB: 1SA0). Key interactions include hydrogen bonds with thiazole-N and hydrophobic contacts with bromophenyl .

- MD simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) .

- Validation : Compare predicted IC₅₀ with experimental enzymatic assays (e.g., acetylcholinesterase inhibition) .

Q. How is stability assessed under physiological conditions, and what degradation products are identified?

- Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. HPLC-MS identifies hydrolysis products (e.g., free thiol or imidazole fragments) .

- Photostability : ICH guidelines (Q1B) test under UV light (λ = 320–400 nm) to detect photodegradation .

Methodological Tables

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 8 | 65 |

| Ethanol | Et₃N | 70 | 12 | 58 |

| DMF | NaH | 80 | 6 | 72 |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Substituent (R) | IC₅₀ (A549, µM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 4-Bromophenyl (target) | 23.30 | 13 |

| 4-Fluorophenyl | 45.60 | 27 |

| 4-Methoxyphenyl | >100 | 250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.